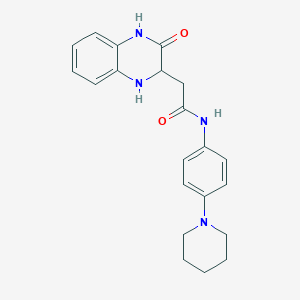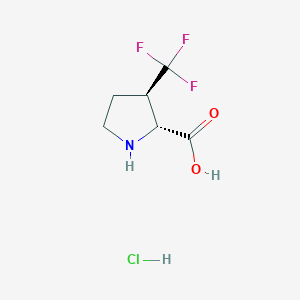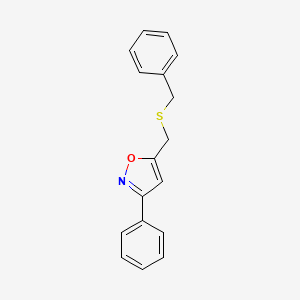
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxybenzyl)urea
カタログ番号 B2357971
CAS番号:
1396758-01-2
分子量: 294.395
InChIキー: CHAPLAYGEDKERA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxybenzyl)urea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by the name GW501516 and is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).
科学的研究の応用
Synthesis and Analytical Applications
- Urea derivatives, such as 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, have been synthesized for use in cancer research, pain management, and neurodegenerative disorders. One study focused on the synthesis of deuterium-labeled versions of these compounds to serve as internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis, highlighting their importance in drug pharmacokinetics studies (Liang et al., 2020).
Drug Interaction and Metabolism
- Another research area involves studying the metabolism of cardiotonic agents, where derivatives similar to the requested compound have been analyzed for their pharmacokinetic profiles. For instance, the metabolism of (-)-alpha-(3,4-dimethoxyphenethylaminomethyl)-4-hydroxybenzyl alcohol (TA-064) was examined through gas chromatography-mass spectrometry to understand its absorption and excretion patterns in humans (Suzuki et al., 1983).
Chemical Synthesis and Reactivity
- Urea derivatives also play a critical role in synthetic chemistry, where they are used as protecting groups or intermediates in the synthesis of complex molecules. For example, the selective deprotection of benzyl, 4-methoxybenzyl (MPM), and 3,4-dimethoxybenzyl (DMPM) protecting groups has been explored, demonstrating the nuanced reactivity of these compounds under different conditions (Horita et al., 1986).
Material Science
- In material science, the interaction of urea derivatives with DNA has been studied to understand their binding mechanisms, which could inform the design of new therapeutic agents. The interaction of specific Schiff base derivatives with calf-thymus DNA was examined, revealing insights into their intercalative binding mode and potential for bioactive compound development (Ajloo et al., 2015).
特性
IUPAC Name |
1-(3-hydroxy-4,4-dimethylpentyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-16(2,3)14(19)9-10-17-15(20)18-11-12-5-7-13(21-4)8-6-12/h5-8,14,19H,9-11H2,1-4H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAPLAYGEDKERA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NCC1=CC=C(C=C1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxybenzyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

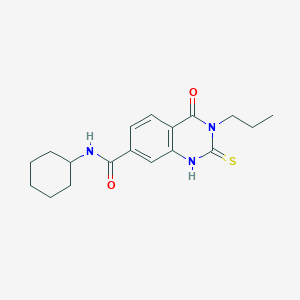
![6-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2357890.png)
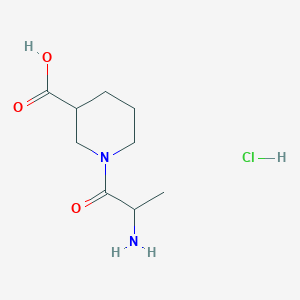
![ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2357895.png)
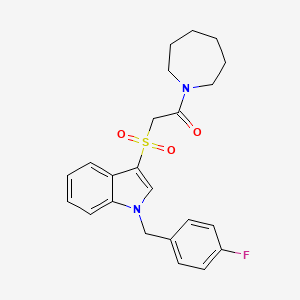
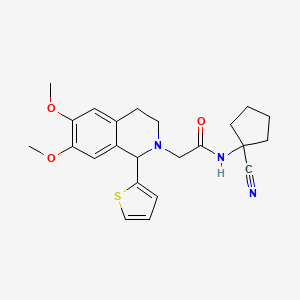
![3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357899.png)
![1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2357900.png)
![1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2357901.png)
